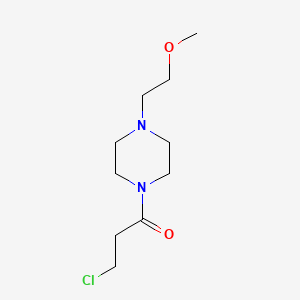![molecular formula C13H22ClNO2 B1478884 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one CAS No. 2098103-92-3](/img/structure/B1478884.png)
2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one (hereafter referred to as 2-Chloro-1-OHB) is a novel synthetic compound with a wide range of potential applications in scientific research. It has been studied for its ability to act as a catalyst for chemical reactions, for its potential as a therapeutic agent, and for its ability to modulate biological systems.
Aplicaciones Científicas De Investigación
2-Chloro-1-OHB has been studied for its potential as a catalyst for various chemical reactions. It has been used in the synthesis of polymers, in the hydrolysis of esters, and in the synthesis of heterocycles. Additionally, it has been studied as a potential therapeutic agent for the treatment of a variety of diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-1-OHB is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which can result in the inhibition of various biological processes. Additionally, it has been suggested that 2-Chloro-1-OHB may act as an agonist of certain G-protein coupled receptors, which can lead to the modulation of certain cellular pathways.
Biochemical and Physiological Effects
2-Chloro-1-OHB has been studied for its potential effects on various biochemical and physiological processes. It has been found to inhibit the proliferation of cancer cells, to induce apoptosis in cancer cells, to reduce inflammation, and to modulate the activity of certain enzymes and proteins. Additionally, it has been found to modulate the activity of a variety of neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-OHB has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it is relatively non-toxic and has a low risk of adverse side effects. However, it is important to note that the compound has not been extensively studied in humans and its effects on human physiology are not fully understood.
Direcciones Futuras
There are a number of potential future directions for 2-Chloro-1-OHB research. These include further investigation of its potential as a therapeutic agent, further exploration of its effects on biochemical and physiological processes, and further exploration of its potential as a catalyst for various chemical reactions. Additionally, further research could be conducted to explore the effects of 2-Chloro-1-OHB on the activity of various neurotransmitters and its potential effects on the development and progression of various diseases.
Propiedades
IUPAC Name |
1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-11(14)13(16)15-7-8-17-9-10-5-3-4-6-12(10)15/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHFQDURBAYOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC2C1CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1478803.png)
![6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1478804.png)
![Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1478805.png)



![5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478809.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1478810.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid](/img/structure/B1478812.png)
![5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478815.png)

![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid](/img/structure/B1478822.png)
![5-Prolyloctahydrofuro[3,4-c]pyridine](/img/structure/B1478823.png)
![5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1478824.png)